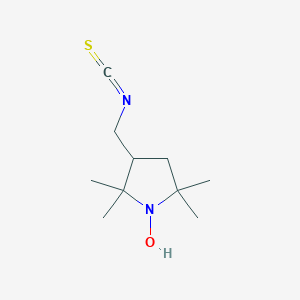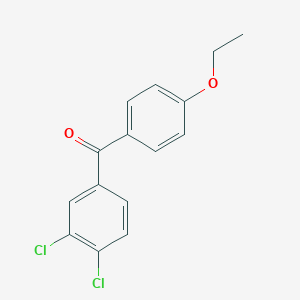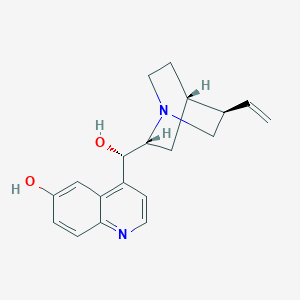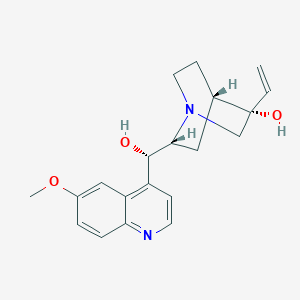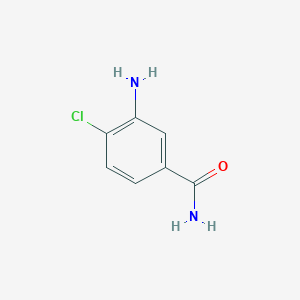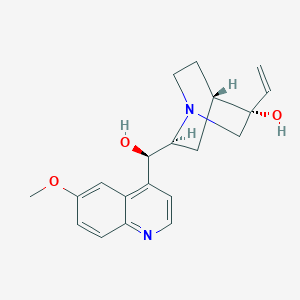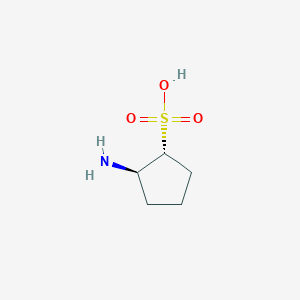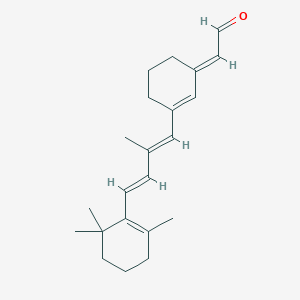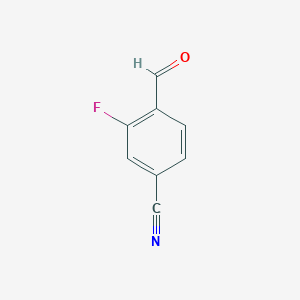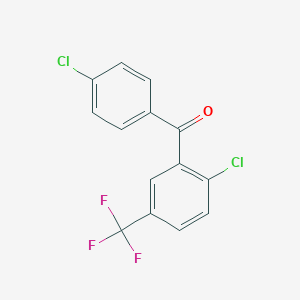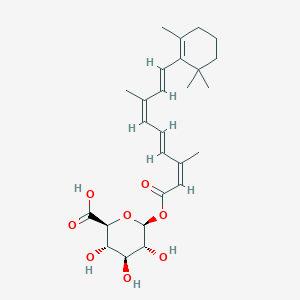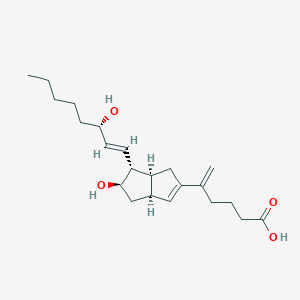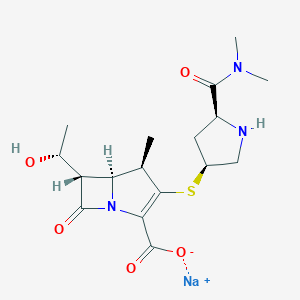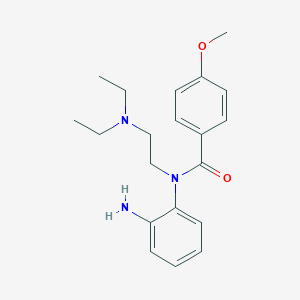![molecular formula C31H29N3 B022186 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline CAS No. 19661-40-6](/img/structure/B22186.png)
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used as a labeling agent for biomolecules, such as proteins and nucleic acids.
Mechanism Of Action
The mechanism of action of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline involves its ability to absorb and emit light. When the compound is excited by a light source, it absorbs energy and becomes excited. As it returns to its ground state, it emits light at a specific wavelength. This property allows it to be used as a fluorescent label and probe.
Biochemical And Physiological Effects
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline is not known to have any significant biochemical or physiological effects. It is generally considered to be non-toxic and non-carcinogenic.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline in lab experiments is its high fluorescence intensity. This property allows for the detection of low concentrations of labeled biomolecules. Additionally, it has a high photostability, which allows for long-term imaging experiments. However, one limitation of using this compound is its relatively high cost compared to other labeling agents.
Future Directions
There are many future directions for the use of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline in scientific research. One direction is the development of new biosensors for the detection of specific analytes. Another direction is the use of this compound in the development of new imaging techniques for the detection of biomolecules in living cells. Additionally, there is potential for the use of this compound in the development of new therapeutic agents.
Synthesis Methods
The synthesis of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline involves several steps. The first step is the synthesis of 9-phenylfluorene, which is achieved by the reaction of benzaldehyde and 9-fluorenone in the presence of a strong acid catalyst. The second step involves the reaction of 9-phenylfluorene with dimethylamine to form 9-(dimethylamino)phenylfluorene. The final step is the reaction of 9-(dimethylamino)phenylfluorene with N,N-dimethylaniline and formaldehyde to form the final product.
Scientific Research Applications
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline has many scientific research applications. It is commonly used as a fluorescent label for biomolecules, such as proteins and nucleic acids. It can also be used as a fluorescent probe for the detection of reactive oxygen species and other free radicals. Additionally, it has been used in the development of biosensors for the detection of various analytes.
properties
CAS RN |
19661-40-6 |
|---|---|
Product Name |
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline |
Molecular Formula |
C31H29N3 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-[(E)-[2-[[4-(dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H29N3/c1-33(2)25-14-9-22(10-15-25)19-30-28-8-6-5-7-27(28)29-18-13-24(20-31(29)30)32-21-23-11-16-26(17-12-23)34(3)4/h5-21H,1-4H3/b30-19+,32-21? |
InChI Key |
MRDRCYQHHJZNJG-KVECMABRSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
synonyms |
4-[[9-[(4-dimethylaminophenyl)methylidene]fluoren-2-yl]iminomethyl]-N, N-dimethyl-aniline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



